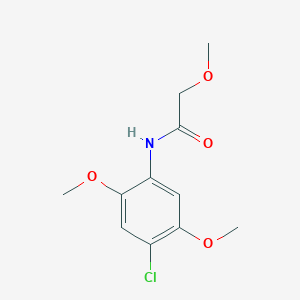![molecular formula C16H10Cl2N2O3 B5770487 2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)
2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as Nitrofen and is widely used as a herbicide to control weeds in crops. Nitrofen has a unique chemical structure that makes it an interesting compound for scientific research.
作用机制
Nitrofen has a unique mechanism of action. It works by inhibiting the activity of the protoporphyrinogen oxidase enzyme, which is essential for the biosynthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
Nitrofen has been shown to have several biochemical and physiological effects. It has been found to cause oxidative stress in plants, leading to the production of reactive oxygen species. Nitrofen has also been shown to affect the activity of certain enzymes in plants, leading to changes in the metabolism of the plant.
实验室实验的优点和局限性
Nitrofen has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Nitrofen is also stable under normal laboratory conditions, making it easy to handle and store. However, Nitrofen has some limitations. It is toxic to humans and animals, and therefore, proper safety precautions must be taken when handling it. Additionally, Nitrofen is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of Nitrofen. One potential area of research is the development of new herbicides based on the structure of Nitrofen. Another area of research is the study of the environmental impact of Nitrofen and other herbicides on ecosystems. Additionally, Nitrofen can be used as a model compound to study the metabolism of other nitroaromatic compounds in microorganisms. Finally, Nitrofen can be studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Conclusion:
In conclusion, Nitrofen is a chemical compound that has gained attention for its potential applications in scientific research. It has a unique chemical structure and mechanism of action that make it an interesting compound for study. Nitrofen has been used in various scientific research applications and has several biochemical and physiological effects. While Nitrofen has some limitations, there are several future directions for its study.
合成方法
Nitrofen can be synthesized by reacting 2,6-dichloro-4-nitrophenol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature of around 60-70°C for a few hours. The resulting product is then purified by recrystallization to obtain pure Nitrofen.
科学研究应用
Nitrofen has been used in various scientific research applications. It has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Nitrofen has also been used as a model compound to study the metabolism of nitroaromatic compounds in microorganisms. Additionally, Nitrofen has been used in the study of the effect of herbicides on the environment and their potential impact on human health.
属性
IUPAC Name |
2-[[2,6-dichloro-4-[(E)-2-nitroethenyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-14-7-11(5-6-20(21)22)8-15(18)16(14)23-10-13-4-2-1-3-12(13)9-19/h1-8H,10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILJFKGECIARDJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=C[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)/C=C/[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5770411.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5770423.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)
![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)

![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)




![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)